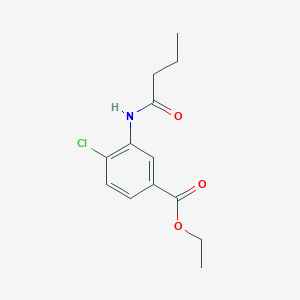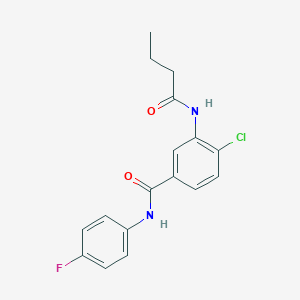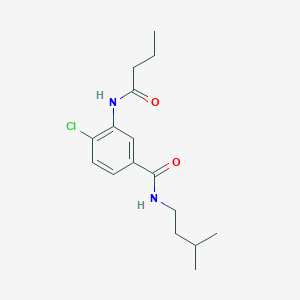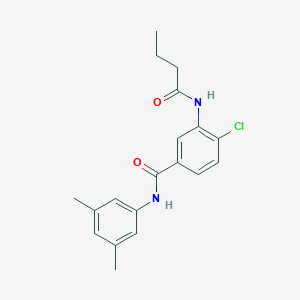![molecular formula C19H21ClN2O3S B309359 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309359.png)
4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide, also known as CCN1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. CCN1 belongs to the class of sulfonamide compounds and has been found to exhibit potent anti-tumor activity.
Mécanisme D'action
The mechanism of action of 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide involves inhibition of HDACs. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, which leads to chromatin condensation and repression of gene transcription. Inhibition of HDACs by 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide results in increased acetylation of histones, which leads to relaxation of chromatin and increased transcription of genes that are involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide has been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide has also been found to modulate the expression of genes that are involved in DNA repair and oxidative stress, which may contribute to its anti-tumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide is its potent anti-tumor activity, which makes it a promising candidate for cancer treatment. However, 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide is also highly cytotoxic, which limits its use in clinical settings. In addition, the mechanism of action of 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide is not fully understood, which makes it difficult to predict its effects on normal cells and tissues.
Orientations Futures
Future research on 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide should focus on elucidating its mechanism of action and identifying its molecular targets. In addition, studies should be conducted to determine the optimal dosage and delivery method of 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide for cancer treatment. Furthermore, the potential toxicity of 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide should be investigated to determine its safety profile. Finally, the development of 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide analogs with improved efficacy and safety profiles should be explored.
Méthodes De Synthèse
The synthesis of 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with cyclohexylamine, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with phenylsulfonyl chloride to yield 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide. The synthesis of 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide has been optimized to improve yield and purity, and several modifications to the original synthesis method have been reported in the literature.
Applications De Recherche Scientifique
4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide has been extensively studied for its potential anti-tumor activity. In vitro studies have shown that 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide exhibits potent anti-proliferative effects on a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In vivo studies have also demonstrated that 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide can inhibit tumor growth in animal models of cancer. 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide has been found to induce cell cycle arrest and apoptosis in cancer cells, and its anti-tumor activity is thought to be mediated by its ability to inhibit the activity of histone deacetylases (HDACs).
Propriétés
Nom du produit |
4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide |
|---|---|
Formule moléculaire |
C19H21ClN2O3S |
Poids moléculaire |
392.9 g/mol |
Nom IUPAC |
3-(benzenesulfonamido)-4-chloro-N-cyclohexylbenzamide |
InChI |
InChI=1S/C19H21ClN2O3S/c20-17-12-11-14(19(23)21-15-7-3-1-4-8-15)13-18(17)22-26(24,25)16-9-5-2-6-10-16/h2,5-6,9-13,15,22H,1,3-4,7-8H2,(H,21,23) |
Clé InChI |
ADWSNWNIFVYOBK-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)NS(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)NS(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309276.png)
![3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B309278.png)
![4-chloro-N-[4-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309280.png)
![4-chloro-N-(2-phenylethyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309284.png)
![Ethyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate](/img/structure/B309286.png)




![4-chloro-N-(4-fluorophenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B309293.png)
![4-chloro-3-{[(4-methylphenoxy)acetyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B309294.png)
![3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B309295.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-phenylbenzamide](/img/structure/B309296.png)
![3-[(ethoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B309299.png)